molecular formula C14H11ClN2O4 B12343195 Methyl 2-(4-chloro-2-nitroanilino)benzoate CAS No. 62889-51-4

Methyl 2-(4-chloro-2-nitroanilino)benzoate

Cat. No.: B12343195
CAS No.: 62889-51-4
M. Wt: 306.70 g/mol
InChI Key: PXMOJCLLVNSWOL-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester: is an organic compound with a complex structure that includes aromatic rings, a nitro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester typically involves the reaction of 4-chloro-2-nitroaniline with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form various amine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry:

  • Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aromatic rings and ester group also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • Benzoic acid, 2-chloro-, methyl ester
  • Benzoic acid, 2-(methylamino)-, methyl ester
  • Benzoic acid, 4-chloro-, methyl ester

Uniqueness: Benzoic acid, 2-[(4-chloro-2-nitrophenyl)amino]-, methyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical and biological properties.

Properties

CAS No.

62889-51-4

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

methyl 2-(4-chloro-2-nitroanilino)benzoate

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(18)10-4-2-3-5-11(10)16-12-7-6-9(15)8-13(12)17(19)20/h2-8,16H,1H3

InChI Key

PXMOJCLLVNSWOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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